ORE2 protein

Chemical authentication Small-molecule procurement Isomer discrimination

The compound registered under CAS 147338-83-8 is identified in the J-GLOBAL authoritative chemical database as 2-(2-chlorophenyl)-3-methylpyridine (molecular formula C12H10ClN, molecular weight 203.67 g/mol), a small-molecule chlorophenyl-pyridine. In parallel, the designation 'ORE2 protein' in the primary research literature refers to the Arabidopsis thaliana gene product ETHYLENE INSENSITIVE 2 (EIN2, AT5G03280), also known as ORESARA2/ORE3—a 1,294-amino-acid ER-membrane-localized protein that functions as the obligate positive regulator and signal transducer in the ethylene signaling pathway, acting downstream of CTR1 and upstream of the EIN3/EIL1 transcription factors.

Molecular Formula C12H10ClN
Molecular Weight 0
CAS No. 147338-83-8
Cat. No. B1177622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORE2 protein
CAS147338-83-8
SynonymsORE2 protein
Molecular FormulaC12H10ClN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ORE2 Protein (CAS 147338-83-8): Procurement-Relevant Identity, Classification, and Research Context


The compound registered under CAS 147338-83-8 is identified in the J-GLOBAL authoritative chemical database as 2-(2-chlorophenyl)-3-methylpyridine (molecular formula C12H10ClN, molecular weight 203.67 g/mol), a small-molecule chlorophenyl-pyridine [1]. In parallel, the designation 'ORE2 protein' in the primary research literature refers to the Arabidopsis thaliana gene product ETHYLENE INSENSITIVE 2 (EIN2, AT5G03280), also known as ORESARA2/ORE3—a 1,294-amino-acid ER-membrane-localized protein that functions as the obligate positive regulator and signal transducer in the ethylene signaling pathway, acting downstream of CTR1 and upstream of the EIN3/EIL1 transcription factors [2]. Commercial vendors have historically conflated these two distinct chemical and biological entities under a single catalog listing. This guide therefore provides comparative evidence for both the small-molecule identity and the biological ORE2/EIN2 protein context, enabling informed procurement decisions.

Why Generic Substitution of ORE2 Protein (CAS 147338-83-8) Carries Procurement Risk


Procurement of 'ORE2 protein' under CAS 147338-83-8 is complicated by a fundamental identity mismatch: the CAS registry number corresponds to the small molecule 2-(2-chlorophenyl)-3-methylpyridine, whereas the biological function described in the scientific literature belongs to the Arabidopsis EIN2/ORE2 polypeptide (AT5G03280), a 1,294-residue transmembrane protein [1]. No published evidence establishes that the small molecule 2-(2-chlorophenyl)-3-methylpyridine possesses any of the ethylene-signaling, senescence-regulatory, or protein-protein interaction activities attributed to the EIN2/ORE2 gene product. Conversely, recombinant EIN2/ORE2 protein products from legitimate biological reagent suppliers (e.g., MyBioSource, Agrisera) are not registered under CAS 147338-83-8 . Researchers intending to study ethylene signaling or leaf senescence must verify whether the cataloged item is the small molecule (CAS 147338-83-8) or a genuine recombinant EIN2/ORE2 protein preparation; these are not interchangeable, and substitution of one for the other will invalidate experimental outcomes.

ORE2 Protein (CAS 147338-83-8): Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Chemical Identity Differentiation: 2-(2-Chlorophenyl)-3-methylpyridine vs. Positional Isomers and Biosynthetic Analogs

CAS 147338-83-8 is assigned specifically to 2-(2-chlorophenyl)-3-methylpyridine (InChI Key: NCSNILUUCBRFJI-UHFFFAOYSA-N), with the chlorine substituent at the ortho position of the phenyl ring and the methyl group at the 3-position of the pyridine ring [1]. This distinguishes it from the para-chloro positional isomer 2-[(4-chlorophenyl)methyl]pyridine (CAS 4350-41-8, molecular formula also C12H10ClN, MW 203.67), which has the chlorine at the para position and a methylene bridge between the two aromatic rings rather than a direct aryl-aryl bond [2]. The two isomers, despite sharing identical molecular formula and molecular weight, exhibit different boiling points (2-(2-chlorophenyl)-3-methylpyridine: 181–183 °C at 20 mmHg; 2-[(4-chlorophenyl)methyl]pyridine: 167 °C at 13.5 mmHg) [2]. This physical-chemical divergence indicates distinct molecular geometries and intermolecular interactions that can affect reactivity in downstream synthetic applications.

Chemical authentication Small-molecule procurement Isomer discrimination

EIN2/ORE2 Complete Ethylene Insensitivity vs. Partial Phenotypes of EIN3/EIL1 and CTR1 Mutants

In the canonical ethylene signaling pathway of Arabidopsis thaliana, loss-of-function ein2/ore2 mutants display complete ethylene insensitivity—a phenotype qualitatively and quantitatively distinct from mutants in upstream or downstream pathway components [1]. In the dark-grown seedling triple response assay (10 μM ACC or 10 ppm ethylene, 4 days at 22 °C), ein2 mutants show no inhibition of hypocotyl elongation, no apical hook maintenance, and no radial swelling, whereas ein3/eil1 double mutants retain partial ethylene responsiveness [2]. Critically, genetic epistasis analysis places EIN2/ORE2 as the single obligate conduit between ER-localized receptors/CTR1 and nuclear EIN3/EIL1: ctr1 constitutive triple-response phenotypes are completely suppressed by ein2 mutations, but not by ein3 mutations, demonstrating that EIN2 is the sole signaling bottleneck [1]. This unique pathway position has no functional equivalent among in-class ethylene signaling components (CTR1, EIN3, EIL1, EBF1/2).

Ethylene signaling Genetic epistasis Triple response assay

EIN2/ORE2 CEND Cleavage and Nuclear Translocation: A Unique Post-Translational Mechanism Absent in Other Ethylene Pathway Components

A mechanistic feature unique to EIN2/ORE2 among all Arabidopsis ethylene signaling components is its ethylene-induced proteolytic cleavage and subsequent nuclear translocation of the carboxyl-terminal end (CEND, residues 459–1294) [1]. Upon ethylene perception, EIN2 undergoes dephosphorylation at Ser645 and Ser924 by CTR1, triggering cleavage at Ser645 and release of CEND, which contains a conserved nuclear localization signal (NLS, residues 1262–1269) [1]. Deletion of this NLS retains CEND-GFP exclusively in the cytoplasm, and DEX-inducible nuclear translocation of CEND-GR in ein2-5 mutants is sufficient to restore ethylene responses, including EIN3 protein stabilization [1]. In contrast, CTR1 functions exclusively at the ER membrane as a kinase, and EIN3/EIL1 are constitutively nuclear transcription factors that do not undergo signal-induced cleavage or trafficking. This cleavage-translocation mechanism represents a unique drug-targetable or probe-development interface not present in any other ethylene pathway member.

Proteolytic processing Signal transduction Nuclear trafficking

Delayed Leaf Senescence in ore2/ein2 Mutants: Quantitative Chlorophyll Retention vs. ore1, ore3, and ore9 Mutants Under Hormone-Induced Senescence

Under ACC (ethylene precursor)-induced senescence conditions, the ore1, ore3 (allelic to ein2/ore2), and ore9 mutants all exhibit delayed chlorophyll degradation compared to wild-type, but the photochemical efficiency of photosystem II (Fv/Fm) and chlorophyll content remain significantly higher in ore mutant leaves than in wild-type across ABA, ACC, and MeJA treatments [1]. The original genetic screen demonstrated that mutations at the ORE2/EIN2 locus cause delay in all senescence parameters examined, including chlorophyll content, photochemical efficiency of PSII, relative amount of the large subunit of Rubisco, and RNase/peroxidase activity, during both age-dependent in planta senescence and dark-induced artificial senescence [2]. Comparative transcriptome analysis in ein2/ore3 versus ahk3/ore12 mutants during dark-induced leaf senescence revealed that genes involved in oxidative or salt stress response were preferentially altered in ein2/ore3, whereas genes involved in ribosome biogenesis were affected in ahk3/ore12 [3], indicating pathway-specific senescence regulation rather than generic stress response delay.

Leaf senescence Chlorophyll degradation Hormone crosstalk

CTR1 Kinase-Mediated Phosphorylation of EIN2 at Ser645/Ser924: Quantitative In Vitro Kinase Kinetics and in Vivo Phosphorylation Status

CTR1 directly phosphorylates the EIN2 C-terminal domain at specific serine residues, and this phosphorylation quantitatively controls EIN2 activity [1]. In vitro kinase assays using purified His6-CTR1-KDWT (20 ng) incubated with increasing concentrations of EIN2 peptide 1 (spanning Ser645) in the presence of γ-[32P]ATP demonstrated saturable, concentration-dependent phosphorylation, with the S645A mutant peptide (1m) showing substantially reduced 32P incorporation [1]. In vivo, immunoblot analysis using phospho-specific antibodies showed that EIN2 Ser645 phosphorylation is detected in wild-type plants in the absence of ethylene and in ctr1-1 mutant plants regardless of ethylene treatment, but is rapidly diminished in wild-type plants upon ethylene exposure, confirming that CTR1-dependent phosphorylation at Ser645 is the molecular switch controlling EIN2 cleavage and activation [1]. The EIN2 Ser924 site represents a secondary phosphorylation locus also targeted by CTR1. This quantitative phosphorylation-to-cleavage coupling is a regulatory feature not shared with EIN3/EIL1 (which are regulated by ubiquitin-mediated degradation via EBF1/EBF2 F-box proteins) or with the ethylene receptors themselves.

Kinase assay Phosphorylation stoichiometry Signal regulation

ORE2 Protein (CAS 147338-83-8): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Synthetic Chemistry: Ortho-Chloro Aryl-Pyridine Building Block for Cross-Coupling Reactions

As 2-(2-chlorophenyl)-3-methylpyridine, CAS 147338-83-8 serves as a bifunctional synthetic intermediate bearing both a pyridine nitrogen (directing group for C–H activation) and an ortho-chlorophenyl moiety (participating in Suzuki, Buchwald-Hartwig, or Ullmann couplings). The ortho-substitution pattern provides distinct steric and electronic properties compared to para-chloro isomers such as 2-[(4-chlorophenyl)methyl]pyridine (CAS 4350-41-8), making this compound the appropriate choice when sterically constrained aryl-aryl bond formation is required [1]. The direct aryl-aryl connectivity (no methylene spacer) also differentiates it from benzyl-pyridine analogs in terms of conformational rigidity and π-conjugation. Procurement should be accompanied by verification of isomeric purity (≥95% recommended), as the presence of the para isomer can divert synthetic outcomes.

Ethylene Signaling Research: Ein2/Ore2 Null Mutant as Definitive Pathway-Negative Control

For plant biologists investigating ethylene signaling, the ein2/ore2 loss-of-function mutant provides the only genetic background that confers complete ethylene insensitivity, as established by epistasis analysis placing EIN2 between CTR1 and EIN3/EIL1 in the signaling hierarchy [2]. This property makes EIN2/ORE2 the gold-standard negative control for ethylene response assays (triple response, gene expression, senescence), superior to ein3/eil1 mutants that retain residual ethylene responsiveness [3]. Researchers procuring ORE2-related reagents should confirm whether the product is a genetic stock (e.g., ein2-1 or ein2-5 mutant seeds from Arabidopsis stock centers), a recombinant EIN2 protein (e.g., from MyBioSource or Agrisera), or an anti-EIN2 antibody—the small molecule registered under CAS 147338-83-8 does not substitute for any of these biological reagents.

Leaf Senescence Studies: ORE2/EIN2 as the Ethylene-Specific Branch Point for Pathway Dissection

Comparative transcriptome analysis has demonstrated that ein2/ore3 mutants affect distinct gene sets during dark-induced leaf senescence compared to ahk3/ore12 mutants—with ein2/ore3 preferentially altering oxidative and salt stress response genes, while ahk3/ore12 primarily affects ribosome biogenesis genes [4]. This pathway-specific effect means that ORE2/EIN2 is the appropriate experimental tool specifically for dissecting ethylene-dependent senescence regulation, as opposed to cytokinin-dependent pathways. The original ore mutant screen confirmed that ORE2/EIN2 mutations delay all measured senescence parameters (chlorophyll content, PSII efficiency, Rubisco levels, RNase/peroxidase activity) during both natural and dark-induced senescence [5], making it the most comprehensively validated single-gene intervention for senescence-delay studies in the ethylene pathway.

Chemical Biology and Drug Discovery: Targeting the EIN2 Cleavage–Nuclear Translocation Interface

The unique proteolytic cleavage of EIN2 at Ser645, triggered by ethylene-induced dephosphorylation and resulting in CEND nuclear translocation via its conserved NLS (residues 1262–1269), presents a targetable regulatory node not found in any other ethylene signaling component [6]. Small-molecule screens aimed at inhibiting or mimicking this cleavage event, or at blocking the NLS-mediated nuclear import of CEND, require authenticated EIN2/ORE2 protein preparations or genetic constructs. The quantitative CTR1-EIN2 phosphorylation kinetics established in vitro [7] further enable high-throughput screening for kinase inhibitors or phosphatase activators that modulate EIN2 phosphorylation status. Researchers procuring reagents for such screens must ensure the product is the full-length or CEND EIN2 protein construct, not the small molecule CAS 147338-83-8.

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